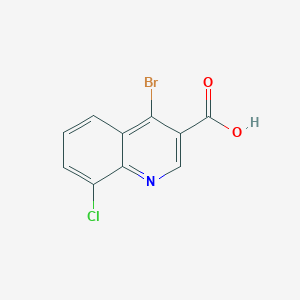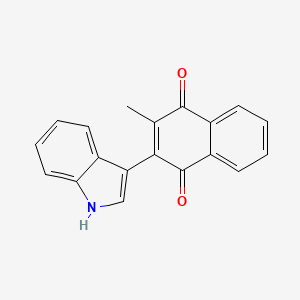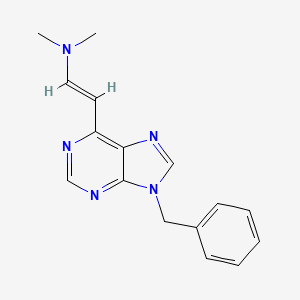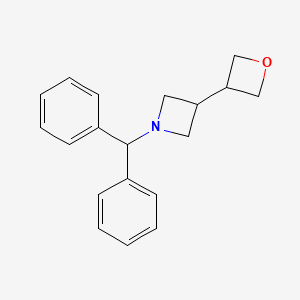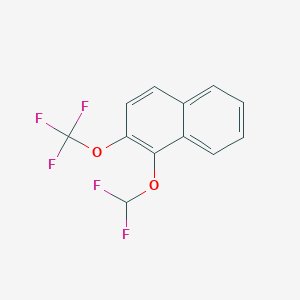
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F5O2. It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring.
Preparation Methods
One common method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with suitable fluorinating agents . Industrial production methods may involve the use of palladium-catalyzed selective boryl transfer reactions to introduce these functional groups efficiently .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying biological systems, as fluorine atoms can significantly alter the biological activity of molecules.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene: Similar structure but with different positional isomerism, leading to variations in chemical and physical properties.
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene: Another positional isomer with distinct reactivity and applications.
Properties
Molecular Formula |
C12H7F5O2 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)19-12(15,16)17/h1-6,11H |
InChI Key |
YLSADARAPVNBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





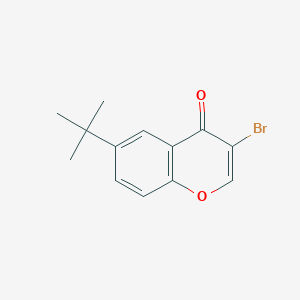
![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)


![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
